4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine is a chemical compound characterized by the presence of a dibenzofuran moiety attached to a sulfonyl group, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine typically involves the following steps:
Preparation of Dibenzofuran-2-sulfonyl Chloride: This is achieved by reacting dibenzofuran with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Coupling Reaction: The dibenzofuran-2-sulfonyl chloride is then reacted with morpholine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This involves:
Continuous Flow Reactors: These are used to maintain consistent reaction conditions and improve yield.
Purification Techniques: Methods such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the dibenzofuran ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential antimicrobial properties. Studies have shown that derivatives of dibenzofuran-2-sulfonyl compounds exhibit significant activity against various bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dibenzofuran moiety can intercalate with DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran-2-sulfonyl Chloride: A precursor in the synthesis of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine.
Morpholine Derivatives: Compounds with similar morpholine rings but different substituents.
Sulfonyl Compounds: Other compounds containing the sulfonyl group attached to different aromatic systems.
Uniqueness
This compound is unique due to the combination of the dibenzofuran moiety and the morpholine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C16H15NO4S |
---|---|
Molecular Weight |
317.4g/mol |
IUPAC Name |
4-dibenzofuran-2-ylsulfonylmorpholine |
InChI |
InChI=1S/C16H15NO4S/c18-22(19,17-7-9-20-10-8-17)12-5-6-16-14(11-12)13-3-1-2-4-15(13)21-16/h1-6,11H,7-10H2 |
InChI Key |
GNRXNZIMNNDJEE-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.